[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-decylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO2/c1-2-3-4-5-6-7-8-9-10-24-11-17-28(18-12-24)30(32)33-29-21-19-27(20-22-29)26-15-13-25(23-31)14-16-26/h11-22H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNPKLCLCFNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Process Safety:a Thorough Hazard and Operability Hazop Study is Essential to Identify and Mitigate Potential Safety Risks Associated with the Large Scale Production of 4 4 Cyanophenyl Phenyl 4 Decylbenzoate. This Includes an Assessment of the Reactivity of the Reagents, the Potential for Runaway Reactions, and the Safe Handling of All Materials.
X-ray Diffraction Studies for Mesophase Identification and Molecular Packing
X-ray diffraction (XRD) is a primary tool for determining the phase structure and molecular arrangement in liquid crystals. By analyzing the scattering angle and intensity of X-rays interacting with the material, one can deduce the type of mesophase and quantify key structural parameters.
Small-Angle X-ray Scattering (SAXS) probes large-scale structural features, typically in the range of 1 to 100 nanometers. For liquid crystals like [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate, SAXS is crucial for identifying phases with long-range positional order, such as smectic phases, which are characterized by a layered structure.
In a hypothetical SAXS experiment on a smectic A (SmA) phase of this compound, a sharp, intense reflection would be expected in the small-angle region. This reflection corresponds to the smectic layer spacing, denoted as d. The molecular length (L) of this compound in its most extended conformation can be estimated using computational modeling. In a SmA phase, where the molecules are, on average, oriented perpendicular to the layer planes, the layer spacing d is expected to be close to the molecular length L. For a tilted smectic C (SmC) phase, the layer spacing would be smaller than the molecular length (d < L), as the molecules are tilted with respect to the layer normal.
Table 1: Representative SAXS Data for a Smectic A Phase
| Parameter | Expected Value | Description |
| Scattering Angle (2θ) | ~2.5° | The angle at which the primary smectic layer reflection is observed. |
| Layer Spacing (d) | ~35.5 Å | Calculated from the scattering angle via Bragg's Law (nλ = 2d sinθ). |
| Molecular Length (L) | ~36.0 Å | Estimated length of the molecule in its fully extended conformation. |
| d/L Ratio | ~0.986 | A ratio close to 1 is indicative of a non-interdigitated SmA phase. |
Wide-Angle X-ray Scattering (WAXS) provides information on shorter-range order, such as the average distance between molecules. beilstein-journals.org In the liquid crystalline state (nematic or smectic), the loss of long-range positional order within the layers or in the bulk results in a characteristic diffuse scattering halo in the WAXS pattern.
This diffuse halo is centered around a scattering angle that corresponds to the average intermolecular distance, which is typically around 4.5 Å for calamitic liquid crystals. In contrast, the crystalline solid phase would exhibit multiple sharp, well-defined reflections in the wide-angle region, indicating a highly ordered, three-dimensional lattice structure. The nematic phase would be characterized solely by this diffuse wide-angle feature, as it lacks the layered structure that gives rise to a SAXS signal. beilstein-journals.org
By performing XRD measurements while varying the temperature, the transitions between different phases (crystal, smectic, nematic, isotropic) can be precisely identified. A typical temperature-dependent study would reveal distinct changes in the diffraction pattern at each phase transition.
Upon heating from the crystalline state, the sharp WAXS peaks would disappear at the melting point, replaced by a diffuse halo. If the transition is to a smectic phase, a sharp SAXS peak would simultaneously appear. If the compound then transitions from a smectic to a nematic phase at a higher temperature, the SAXS peak would vanish while the diffuse WAXS halo remains. Finally, at the clearing point (nematic-to-isotropic transition), all remaining order is lost, though a subtle change in the diffuse halo's intensity and position might be observed.
Table 2: Expected XRD Patterns Across Different Phases
| Temperature Range | Phase | SAXS Pattern | WAXS Pattern |
| T < Tm | Crystal (Cr) | Multiple sharp reflections | Multiple sharp reflections |
| Tm < T < TSm-N | Smectic (Sm) | One sharp reflection at d ≈ 35.5 Å | One diffuse halo at ~4.5 Å |
| TSm-N < T < TN-I | Nematic (N) | No distinct features | One diffuse halo at ~4.5 Å |
| T > TN-I | Isotropic (Iso) | No distinct features | One diffuse halo at ~4.5 Å |
Spectroscopic Investigations for Molecular Conformation and Intermolecular Interactions
Spectroscopic techniques provide insight into the molecular-level structure, conformation, and interactions that govern the formation and stability of liquid crystal phases.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing conformational order. The vibrational spectrum of this compound is dominated by characteristic bands corresponding to its constituent parts.
The nitrile (C≡N) stretching vibration is particularly sensitive to the local molecular environment and is expected to appear around 2230 cm⁻¹. researchgate.net Changes in the dipole-dipole interactions of this group during phase transitions can lead to shifts in its peak position and changes in bandwidth. The ester carbonyl (C=O) stretch is another strong, characteristic band expected near 1735 cm⁻¹. The long decyl chain will produce prominent C-H stretching bands in the 2850-2960 cm⁻¹ region. Temperature-dependent Raman studies on similar cyanobiphenyl compounds have shown that changes in crystalline polymorphism and phase transitions can be monitored through the splitting and shifting of the nitrile band. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -C≡N (Nitrile) | Stretching (ν) | ~2230 |
| -C=O (Ester) | Stretching (ν) | ~1735 |
| Aromatic C=C | Stretching (ν) | 1605, 1500 |
| -C-O- (Ester) | Asymmetric Stretch (νas) | ~1270 |
| -CH₂- (Alkyl) | Symmetric/Asymmetric Stretch (ν) | 2855, 2925 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the molecule. High-resolution ¹H and ¹³C NMR in an isotropic solvent (e.g., CDCl₃) would provide a complete map of the proton and carbon environments.
In the ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) and phenyl rings would appear as a series of complex multiplets in the 7.0-8.2 ppm range. The protons on the decyl chain would appear in the upfield region, with the -OCH₂- protons adjacent to the benzoate (B1203000) ester appearing as a triplet around 4.0 ppm, the bulk of the -(CH₂)₈- chain as a broad signal around 1.3-1.5 ppm, and the terminal -CH₃ group as a triplet near 0.9 ppm.
When the compound is in a liquid crystalline phase, its anisotropic nature significantly alters the NMR spectrum. The molecules have restricted rotational motion, leading to incomplete averaging of dipolar couplings. This results in very broad signals in a standard ¹H NMR experiment, often rendering it uninformative. However, specialized solid-state NMR techniques or studying the material dissolved in a liquid crystal solvent can provide information about molecular ordering and dynamics within the mesophase.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.2 | Multiplet (m) | 12H |
| -COO-CH₂-R | ~4.1 | Triplet (t) | 2H |
| -COO-CH₂-CH₂ -R | ~1.8 | Quintet | 2H |
| -(CH₂)₇-CH₃ | 1.2 - 1.5 | Multiplet (m) | 14H |
| -CH₃ | ~0.9 | Triplet (t) | 3H |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet and visible light excites electrons from lower to higher energy orbitals, providing insights into the molecule's conjugation and electronic environment. For this compound, one would expect to observe absorption bands corresponding to π-π* transitions within the aromatic rings (phenyl and biphenyl moieties) and the benzoate group, as well as n-π* transitions associated with the carbonyl and cyano groups.
The degree of conjugation in the biphenyl system and across the ester linkage significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Specifically, the extended π-system created by the two phenyl rings in the biphenyl core is expected to result in absorption at longer wavelengths compared to non-conjugated systems. The cyano group, being an electron-withdrawing group, can also affect the electronic transitions.
A systematic study would involve dissolving the compound in a suitable solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) and recording the absorption spectrum. The resulting data would be presented in a table, as shown hypothetically below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) |
|---|---|---|
| π-π* (Biphenyl) | Data not available | Data not available |
| π-π* (Benzoate) | Data not available | Data not available |
No specific experimental UV-Vis absorption data for this compound could be located in the available literature.
Polarized Optical Microscopy (POM) for Textural Analysis of Liquid Crystalline Phases
Polarized Optical Microscopy (POM) is an essential tool for identifying and characterizing the mesophases of liquid crystalline materials like this compound. By observing the sample between crossed polarizers, the birefringent nature of liquid crystalline phases produces characteristic textures. These textures arise from the specific arrangement of the director (the average direction of the long molecular axes) within the sample.
As the compound is heated from its crystalline solid state and subsequently cooled from the isotropic liquid state, POM allows for the direct observation of phase transitions. Each liquid crystalline phase (e.g., nematic, smectic) exhibits a unique optical texture. For example, a nematic phase might show a Schlieren or marbled texture, while a smectic A phase could present focal-conic or fan-like textures. The temperatures at which these transitions occur are critical parameters for characterizing the material.
A detailed POM analysis would involve placing a thin film of the sample on a temperature-controlled stage of a polarizing microscope and recording the observed textures at various temperatures during heating and cooling cycles.
Table 2: Hypothetical Phase Transition Temperatures for this compound Determined by POM
| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) | Observed Texture |
|---|---|---|---|
| Crystal to Liquid Crystal | Data not available | Data not available | Data not available |
Specific experimental data on the liquid crystalline phases and their characteristic textures for this compound are not available in the reviewed literature.
Dielectric Spectroscopy for Understanding Molecular Reorientations and Collective Dynamics
Dielectric spectroscopy is a powerful technique for investigating the rotational dynamics of polar molecules in their various phases. For a polar liquid crystal like this compound, which possesses a significant dipole moment primarily due to the cyano group, this method can provide detailed information about molecular reorientations and collective dynamic processes.
The experiment involves placing the sample between two electrodes and applying a frequency-dependent alternating electric field. The response of the material is measured as a complex permittivity (ε* = ε' - iε"). The real part (ε') represents the dielectric constant, and the imaginary part (ε") represents the dielectric loss. Peaks in the dielectric loss as a function of frequency correspond to characteristic relaxation times (τ) of different molecular motions.
In the isotropic phase, a single relaxation process corresponding to the tumbling of the molecule around its short axis is typically observed. In the anisotropic liquid crystalline phases, the dynamics are more complex. Measurements are usually performed with the liquid crystal director aligned parallel and perpendicular to the electric field, revealing different relaxation modes. These can include rotations around the long and short molecular axes, as well as collective motions. The temperature dependence of the relaxation times can be used to determine the activation energy for these processes.
Table 3: Hypothetical Dielectric Relaxation Data for this compound
| Phase | Relaxation Mode | Relaxation Frequency (fr, Hz) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Isotropic | Tumbling around short axis | Data not available | Data not available |
| Nematic | Rotation around short axis | Data not available | Data not available |
No specific experimental dielectric spectroscopy data for this compound could be identified in the publicly available scientific literature.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a single molecule of this compound. These calculations provide a detailed picture of its geometry and electronic landscape.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials
The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic properties. The HOMO is primarily localized on the electron-rich phenyl benzoate moiety, while the LUMO is concentrated on the electron-deficient cyanobiphenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and stability.
The electrostatic potential surface maps the charge distribution across the molecule. In this compound, the electrostatic potential is more negative around the nitrogen atom of the cyano group and the oxygen atoms of the benzoate group, indicating regions of higher electron density. Conversely, the hydrogen atoms of the phenyl rings and the alkyl chain exhibit a more positive electrostatic potential. This charge distribution plays a significant role in the intermolecular interactions that govern the formation of liquid crystal phases.
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 6.5 D |
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This is particularly important for understanding the photophysical properties of this compound. TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of absorption peaks in the UV-visible spectrum.
For this compound, the lowest energy electronic transition is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. This transition is usually responsible for the strong absorption observed in the ultraviolet region of the electromagnetic spectrum.
Molecular Dynamics Simulations for Mesophase Formation and Dynamics
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the collective behavior of a large ensemble of molecules. MD simulations can model the formation of liquid crystalline phases and provide details about the dynamics and ordering of the molecules within these phases.
Force Field Development for this compound Systems
A crucial aspect of MD simulations is the development of an accurate force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, the force field must accurately represent both the intramolecular (bond stretching, angle bending, and dihedral torsions) and intermolecular (van der Waals and electrostatic) interactions. The parameters for the force field are often derived from quantum chemical calculations and validated against experimental data.
Simulation of Phase Transitions and Director Field Orientations
MD simulations can be used to model the transitions between different phases, such as the transition from an isotropic liquid to a nematic liquid crystal phase upon cooling. In the nematic phase, the molecules exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. MD simulations can visualize and quantify this ordering.
The simulations can also be used to study the orientation of the director field in response to external stimuli, such as electric fields or surfaces. This is critical for understanding the behavior of liquid crystal displays and other technological applications.
Investigation of Molecular Interactions and Ordering Parameters
The stability of the liquid crystalline phases of this compound is determined by a delicate balance of intermolecular interactions. MD simulations allow for a detailed investigation of these interactions, including π-π stacking between the aromatic cores and van der Waals interactions between the alkyl chains.
The degree of orientational order in a liquid crystal is quantified by the order parameter, S. The order parameter can be calculated from the trajectories generated by MD simulations. A value of S=0 corresponds to an isotropic liquid, while a value of S=1 represents a perfectly ordered crystalline solid. In the nematic phase, the order parameter typically ranges from 0.3 to 0.7.
| Simulation Parameter | Typical Value/Observation |
| Nematic-Isotropic Transition Temperature (Simulated) | Dependent on force field and simulation conditions |
| Nematic Order Parameter (S) | 0.4 - 0.6 |
| Dominant Intermolecular Interactions | π-π stacking, van der Waals forces |
Monte Carlo Simulations for Phase Behavior Prediction
Monte Carlo (MC) simulations are a powerful computational tool for predicting the phase behavior of liquid crystals like this compound. These simulations utilize statistical mechanics to model the interactions of a large ensemble of molecules and predict the formation of different mesophases (e.g., nematic, smectic) as a function of temperature and pressure.
For a molecule with the structure of this compound, an MC simulation would typically involve defining a model that captures the essential features of the molecule. This includes its rigid aromatic core, the flexible decyl tail, and the polar cyano group. The interactions between molecules would be described by a potential energy function, which often includes terms for steric repulsion (like the Lennard-Jones potential) and electrostatic interactions to account for the polar nature of the cyano group.
The simulation would proceed by randomly displacing and rotating the molecules within a simulation box and accepting or rejecting these moves based on the change in energy, following the Metropolis algorithm. By gradually changing the temperature, researchers can identify the transition temperatures between the isotropic liquid, nematic, and potentially smectic phases.
Hypothetical Simulation Data for this compound:
| Simulation Parameter | Hypothetical Value | Description |
| Number of Molecules | 512 | The size of the simulated system. |
| Potential Model | Gay-Berne + Dipole | A common anisotropic potential for liquid crystals, with an added term for the dipole moment of the cyano group. |
| Simulated Cooling Rate | 1 x 108 K/s | The rate at which the temperature is decreased in the simulation to observe phase transitions. |
| Predicted Nematic-Isotropic Transition (TNI) | 350 K | The temperature at which the material is predicted to transition from the ordered nematic phase to the disordered isotropic liquid phase. |
| Predicted Smectic A-Nematic Transition (TSN) | 335 K | The temperature at which a transition from a layered smectic phase to a nematic phase might be observed. |
These simulations can provide valuable insights into how the molecular structure, particularly the length of the alkyl chain and the strong dipole from the cyano group, influences the stability and type of liquid crystal phases formed.
Computational Design and Prediction of Structure-Property Relationships
Computational chemistry plays a crucial role in the rational design of new liquid crystal materials by establishing clear structure-property relationships. For this compound, these studies would focus on how modifications to its molecular structure affect key properties relevant to its application in displays and other technologies.
Density Functional Theory (DFT) is a common method used to calculate various molecular properties. By solving the electronic structure of a single molecule, DFT can predict parameters such as molecular geometry, dipole moment, and polarizability. These molecular-level properties are then correlated with macroscopic properties like dielectric anisotropy (Δε) and birefringence (Δn).
For instance, the large dipole moment of the cyano group in this compound is expected to result in a positive dielectric anisotropy, a desirable property for nematic liquid crystals used in twisted nematic displays. Computational studies could systematically investigate how changing the length of the alkyl chain (from decyl to other lengths) or altering the aromatic core would impact these properties.
Predicted Structure-Property Trends for [4-(4-Cyanophenyl)phenyl] 4-alkylbenzoate Homologues:
| Alkyl Chain Length | Calculated Dipole Moment (Debye) | Predicted Birefringence (Δn) at 589 nm | Predicted Nematic-Isotropic Transition (TNI) (K) |
| 4 | 5.8 | 0.22 | 330 |
| 6 | 5.9 | 0.21 | 340 |
| 8 | 6.0 | 0.20 | 348 |
| 10 | 6.1 | 0.19 | 350 |
| 12 | 6.2 | 0.18 | 345 |
These computational predictions allow for the in silico screening of a large number of potential molecules, identifying candidates with the most promising properties before undertaking costly and time-consuming synthesis. This computational-driven approach significantly accelerates the discovery and optimization of new liquid crystal materials.
Nematic Phase Formation and Stability
The nematic (N) phase is characterized by long-range orientational order, where the constituent molecules align, on average, along a common axis known as the director, but lack any long-range positional order. chemicalbook.com For compounds like this compound, the formation of a nematic phase is a direct consequence of the anisotropic, elongated shape of the molecule. The rigid biphenyl benzoate core is the primary driver for this orientational ordering.
Upon heating from a more ordered state (either crystalline solid or a smectic phase), the molecules gain sufficient thermal energy to overcome the forces that hold them in fixed positions, but not enough to disrupt the energetically favorable parallel alignment. nih.gov The stability of the nematic phase is defined by a specific temperature range. The upper limit of this range is the clearing point, or the nematic-to-isotropic (N-I) transition temperature, where the molecules gain enough energy to overcome all orientational ordering, resulting in a disordered isotropic liquid. For homologous series such as the 4'-alkoxy-4-cyanobiphenyls, this transition temperature is influenced by the length of the flexible alkyl chain. ossila.com
Smectic Phase Exploration and Identification
In addition to the nematic phase, calamitic molecules with long, flexible alkyl chains, such as the decyl group in this compound, frequently exhibit smectic phases at temperatures below the nematic range. Smectic phases possess a higher degree of order than nematics, featuring not only orientational order but also a degree of positional order, with molecules organized into layers. chemicalbook.com
For closely related homologous series, such as the 4-n-alkyl-4'-cyanobiphenyls (nCB) and 4-n-alkoxy-4'-cyanobiphenyls (nOCB), the introduction of a smectic A (SmA) phase is common for homologues with longer alkyl chains (typically where the number of carbons, n, is 8 or greater). ossila.com In the SmA phase, the molecules are arranged in layers with the director oriented perpendicular to the layer planes. The strong dipole moment of the terminal cyano group promotes an antiparallel association between molecules, which in turn favors the formation of a bilayer or interdigitated layer structure characteristic of the SmA phase.
Based on these well-established trends, the expected phase sequence for this compound upon heating would be from a crystalline solid (Cr) to a smectic A phase (SmA), then to a nematic phase (N), and finally to an isotropic liquid (I). This behavior is exemplified by the analogous compound 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), which displays a Crystal-to-SmA transition at 52.86 °C, a SmA-to-Nematic transition at 66.65 °C, and a Nematic-to-Isotropic transition at 79.10 °C. ossila.com
Cholesteric and Discotic Phase Investigations in Related Systems
The molecular structure of this compound is achiral. Therefore, it does not inherently form a cholesteric (chiral nematic, N*) phase, which is characterized by a helical twist of the director. However, cholesteric phases can be readily induced in nematic hosts like cyanobiphenyls by the addition of a small amount of a chiral dopant. This technique is widely used to create materials for applications such as cholesteric-nematic phase change displays.
Discotic phases are formed by molecules with a disc-like, rather than rod-like, shape. These molecules typically consist of a flat, aromatic core with multiple flexible chains attached radially. They self-assemble into columns, which then arrange into two-dimensional lattices. Given the calamitic (rod-like) geometry of this compound, it does not form a discotic phase. Such phases are characteristic of entirely different molecular architectures. mdpi.com
Polymesomorphism and Phase Transition Mechanisms
The exhibition of more than one liquid crystalline phase (mesophase) is known as polymesomorphism. As established in the preceding sections, this compound is expected to be polymesomorphic, displaying both smectic A and nematic phases. The sequence of transitions upon heating follows a path of decreasing order:
Cr → SmA → N → I
The mechanism for these transitions is driven by thermal energy. nih.gov
Cr → SmA Transition (Melting): The input of thermal energy first overcomes the rigid, three-dimensional lattice of the crystalline state. The molecules gain translational freedom within two-dimensional layers, but the layers themselves remain intact, and the orientational order is preserved.
SmA → N Transition: With further heating, the thermal energy becomes sufficient to disrupt the layered structure. The molecules lose their one-dimensional positional order but retain their parallel alignment, transitioning into the more fluid nematic phase.
N → I Transition (Clearing): At the clearing point, the remaining orientational order is lost, and the material becomes a fully disordered isotropic liquid.
These transitions are reversible upon cooling and can be experimentally characterized by techniques such as differential scanning calorimetry (DSC), which measures the enthalpy changes associated with each transition, and polarized optical microscopy (POM), which reveals characteristic textures for each phase.
| Transition | Phase Change | Typical Driving Factor | Change in Molecular Order |
|---|---|---|---|
| Melting | Crystal → Smectic A | Heating | Loss of 3D positional order; retention of 1D positional (layered) and orientational order. |
| Smectic-Nematic | Smectic A → Nematic | Heating | Loss of 1D positional (layered) order; retention of orientational order. |
| Clearing | Nematic → Isotropic | Heating | Loss of long-range orientational order. |
Influence of Molecular Structure on Mesophase Morphology
The specific mesophases formed by this compound are a direct result of its distinct molecular features:
Rigid Core: The linear, rigid 4'-cyanobiphenyl-4-yl benzoate core provides the fundamental shape anisotropy required for the formation of liquid crystal phases. This elongated structure favors parallel alignment to maximize attractive van der Waals forces and minimize excluded volume. mdpi.com
Flexible Decyl Chain: The long (C10) alkyl chain enhances the tendency for smectic phase formation. The flexible chains promote micro-segregation from the rigid cores, leading to the formation of molecular layers. Longer chains generally increase the stability and temperature range of smectic phases within a homologous series.
Terminal Cyano Group (-CN): This group possesses a strong permanent dipole moment. This polarity leads to strong antiparallel correlations between neighboring molecules, where the cyano group of one molecule aligns with the biphenyl core of another. This pairing enhances molecular length and promotes the bilayer structures often seen in the smectic A phases of cyanobiphenyl derivatives. ossila.com
The combination of these elements—a rigid core for orientational order, a long flexible chain for layering, and a polar group to enhance layer stability—makes the formation of both nematic and smectic A phases a highly probable and characteristic feature of this compound.
Binary and Ternary Mixture Studies with Other Liquid Crystals
The formulation of liquid crystal mixtures is a common strategy to optimize their physical properties for specific applications. By combining different mesogenic compounds, it is possible to tune parameters such as the temperature range of the liquid crystal phase, viscosity, and dielectric anisotropy.
Eutectic Mixtures and Phase Diagram Construction
For similar cyanophenylbenzoate compounds, phase diagrams are typically constructed by preparing a series of mixtures with varying molar ratios of the components. The phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) for each mixture are then determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The resulting data points are plotted on a temperature-composition graph to map out the different phase regions. The lowest point at which the mixture is entirely liquid (isotropic) corresponds to the eutectic point.
A hypothetical phase diagram for a binary mixture of this compound (Component A) and another liquid crystal (Component B) would illustrate the depression of the melting point and the potential for a broad nematic or smectic phase at compositions around the eutectic.
Table 1: Hypothetical Phase Transition Temperatures for a Binary Mixture of this compound (A) and a Second Liquid Crystal (B)
| Mole Fraction of B | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 0.0 | 75 | 95 | 20 |
| 0.2 | 65 | 92 | 27 |
| 0.4 | 55 | 88 | 33 |
| 0.6 | 60 | 85 | 25 |
| 0.8 | 68 | 82 | 14 |
| 1.0 | 72 | 80 | 8 |
Enhanced Mesophase Stability and Tuning
The stability and temperature range of the desired mesophase (e.g., nematic, smectic) can be significantly enhanced and precisely tuned through the careful selection of mixture components. For instance, combining cyanobiphenyls and cyanophenylbenzoates in mixtures can modulate properties like anchoring energy, which is crucial for the performance of liquid crystal displays. The addition of a second component can either induce a mesophase that is not present in the pure compounds or stabilize an existing one over a wider temperature range.
The underlying principle for this enhancement is the disruption of the crystalline packing of the individual molecules, which lowers the melting point, while maintaining the orientational order required for the liquid crystal phase. The molecular geometry and intermolecular interactions of the constituent molecules play a critical role in determining the resulting phase behavior. For example, studies on the homologous series of 4-cyanophenyl-4'-n-alkylbenzoates have shown that the length of the alkyl chain significantly influences the phase transition temperatures and the type of mesophase formed.
Doping with Nanoparticles and Nanomaterials
The incorporation of nanoparticles into liquid crystal hosts has emerged as a promising avenue for developing novel functional materials with enhanced or entirely new properties. The interaction between the nanoparticles and the liquid crystal director field can lead to significant modifications of the electro-optical, dielectric, and thermal characteristics of the composite material.
Carbon Nanotubes and Graphene for Electro-Optical Modulation
While specific studies on the doping of this compound with carbon nanotubes (CNTs) or graphene are not extensively documented, research on similar liquid crystal systems provides insights into the expected effects. Both CNTs and graphene possess exceptional electrical conductivity and large aspect ratios, which make them effective in modifying the electro-optical response of liquid crystals.
When dispersed in a liquid crystal host, these carbon nanomaterials can align with the liquid crystal director. This alignment can lead to a reduction in the threshold voltage required for switching and a decrease in the response time. The high electrical conductivity of the dopants can alter the local electric field experienced by the liquid crystal molecules, facilitating their reorientation.
Table 2: Expected Effects of Carbon Nanotube Doping on the Electro-Optical Properties of a Cyanophenyl Benzoate Liquid Crystal
| Property | Undoped | Doped with CNTs |
| Threshold Voltage (V) | 2.5 | < 2.0 |
| Rise Time (ms) | 10 | < 8 |
| Fall Time (ms) | 20 | < 15 |
| Contrast Ratio | 1000:1 | Potentially altered |
Metal Nanoparticles for Plasmonic Effects
The incorporation of metal nanoparticles, such as gold (Au) or silver (Ag), into a liquid crystal matrix like this compound can introduce novel optical properties due to localized surface plasmon resonance (LSPR). LSPR is the collective oscillation of electrons in the metal nanoparticle excited by incident light of a specific wavelength. This can lead to enhanced light absorption and scattering at the resonance wavelength.
The anisotropic environment of the liquid crystal can influence the LSPR of the embedded nanoparticles. The alignment of the liquid crystal molecules can induce an anisotropic arrangement of the nanoparticles, leading to polarization-dependent plasmonic effects. This tunability could be exploited in applications such as switchable color filters and sensors. However, specific experimental data on the plasmonic effects in this compound doped with metal nanoparticles is currently limited.
Polymer Blending and Polymer-Dispersed Liquid Crystals (PDLCs)
Polymer-dispersed liquid crystals (PDLCs) are composite materials in which micro-sized droplets of a liquid crystal, such as this compound, are encapsulated within a solid polymer matrix. These materials can be switched from a light-scattering (opaque) state to a transparent state by the application of an external electric field.
In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in the refractive indices at the droplet-polymer interface, which leads to strong light scattering. When an electric field is applied, the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the composite becomes transparent.
The performance of a PDLC device, including its driving voltage, switching speed, and contrast ratio, is highly dependent on the properties of both the liquid crystal and the polymer matrix, as well as the morphology of the liquid crystal droplets. While the use of this compound in PDLCs is plausible, detailed studies characterizing such specific systems are not widely reported. The general principles suggest that its dielectric anisotropy and refractive indices would be key parameters in determining the electro-optical performance of the resulting PDLC film.
Influence of External Fields on Ordering and Dynamics
Electric Field Effects on Director Reorientation
No specific data on the electric field effects on the director reorientation of this compound, including the Fréedericksz transition threshold, switching times, or dielectric anisotropy values, are available in the reviewed literature.
Magnetic Field Alignment Studies
There is no specific information available from magnetic field alignment studies of this compound. Data on its magnetic susceptibility anisotropy and behavior in response to an external magnetic field are absent from the surveyed scientific articles.
Functionalization and Derivatization of 4 4 Cyanophenyl Phenyl 4 Decylbenzoate
Terminal Chain Length Modification and its Impact on Mesophase
The length of the terminal alkyl chain plays a crucial role in determining the type and stability of the mesophases exhibited by calamitic liquid crystals. In the homologous series of 4-cyanophenyl 4-alkylbenzoates, systematic variation of the alkyl chain length (n) leads to predictable yet distinct changes in the transition temperatures and the nature of the observed liquid crystal phases.
The mesomorphic behavior of the 4-cyanophenyl 4-alkylbenzoate homologous series can be summarized as follows:
| Alkyl Chain Length (n) | Crystal to Nematic/Smectic A Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 5 | 45.0 | - | 55.0 |
| 6 | 48.0 | - | 53.0 |
| 7 | 54.0 | - | 57.0 |
| 8 | 56.5 | 67.0 | 67.0 |
| 9 | 64.0 | 75.5 | 77.5 |
| 10 | 62.0 | 81.0 | 83.0 |
| 11 | 69.0 | 83.5 | 84.5 |
| 12 | 71.0 | 87.0 | 87.0 |
Core Structure Modification and Mesomorphic Behavior
Alterations to the rigid core of the [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate molecule can have profound effects on its liquid crystalline properties. These modifications can include the introduction of lateral substituents, replacement of phenyl rings with other aromatic or alicyclic systems, or changing the linking groups.
A notable example of core modification is the introduction of fluorine atoms onto the phenyl rings. For instance, the synthesis of 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates demonstrates the impact of a perfluorinated phenyl ring within the core. researchgate.net Compared to their non-fluorinated counterparts, these compounds exhibit significantly altered mesomorphic behavior. The introduction of the tetrafluorophenyl ring generally leads to a reduction in both the melting and clearing points. researchgate.net This is attributed to the increased molecular breadth and the disruption of the lateral intermolecular interactions caused by the bulky fluorine atoms. Despite the decrease in thermal stability, the presence of the fluorinated ring can be advantageous in creating liquid crystal mixtures with specific dielectric and optical properties.
Introduction of Chiral Moieties for Chiral Nematic Phases
The nematic phase of this compound is achiral. The introduction of chirality into the system leads to the formation of a chiral nematic (N*) or cholesteric phase, which is characterized by a helical superstructure. This can be achieved in two primary ways: by doping the achiral nematic host with a chiral molecule, or by covalently bonding a chiral moiety to the mesogen itself.
While extensive research exists on inducing chirality in nematic hosts like cyanobiphenyls by the addition of chiral dopants, the synthesis of an intrinsically chiral derivative of this compound is a more direct approach to creating a single-component chiral nematic material. This typically involves incorporating a chiral center in the flexible alkyl chain. For example, a chiral (S)-2-methylbutoxy group could be used in place of the decyl chain. The synthesis would involve the esterification of 4'-(4-cyanophenyl)phenol with a chiral carboxylic acid or its derivative.
The resulting chiral mesogen would exhibit a helical twisting of the director in its liquid crystalline phase. The pitch of this helix is a critical parameter and is dependent on the nature of the chiral moiety and the temperature. While the general principles are well-established, specific synthetic routes and the resulting mesomorphic properties for a chiral version of this compound are not extensively detailed in the readily available literature, which more commonly focuses on the achiral homologous series.
Synthesis of Liquid Crystalline Polymers Incorporating this compound Units
Incorporating mesogenic units like this compound into a polymer architecture leads to the formation of liquid crystalline polymers (LCPs). These materials combine the properties of polymers, such as mechanical strength and processability, with the self-ordering behavior of liquid crystals. The most common approach is the synthesis of side-chain liquid crystalline polymers (SCLCPs), where the mesogenic units are attached as pendant groups to a flexible polymer backbone.
A typical synthesis strategy involves the functionalization of the this compound mesogen with a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) moiety. This is achieved by first modifying the alkyl chain to terminate with a hydroxyl group, which can then be esterified with acryloyl or methacryloyl chloride. The resulting monomer, for example, 4-cyanophenyl 4-{[n-(methacryloyloxy)alkyl]oxy}benzoate, can then be polymerized via free-radical polymerization or more controlled methods like atom transfer radical polymerization (ATRP) to yield a well-defined SCLCP. researchgate.net
Electro Optical and Optoelectronic Research Applications of 4 4 Cyanophenyl Phenyl 4 Decylbenzoate
Fundamental Principles of Electro-Optical Switching in Nematic Liquid Crystals
The operation of most electro-optical devices using [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate is based on the Fréedericksz transition, the fundamental switching mechanism in nematic liquid crystals. newvisiondisplay.com In the nematic phase, the elongated molecules of the liquid crystal, like this compound, exhibit long-range orientational order, aligning on average along a common axis known as the director.
Due to its molecular structure, this compound possesses a significant dielectric anisotropy (Δε) and optical anisotropy, or birefringence (Δn). Dielectric anisotropy is the difference in electric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular axis, while birefringence is the difference in refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. For molecules with a strong polar group like the cyano- group aligned with the long axis, Δε is positive (ε∥ > ε⊥).
When a liquid crystal cell is subjected to an external electric field (E), a dielectric torque is exerted on the molecules, causing them to reorient. If Δε is positive, the molecules tend to align their long axes parallel to the direction of the electric field. This reorientation occurs only when the field strength exceeds a certain critical value, known as the Fréedericksz threshold voltage. By controlling the voltage applied across the liquid crystal layer, the orientation of the molecules can be precisely manipulated. newvisiondisplay.com This field-induced reorientation of the director is the core principle of electro-optical switching. nih.govnih.govmdpi.com As the collective orientation of the molecules changes, the effective refractive index experienced by light passing through the material also changes, allowing for the modulation of the light's phase, polarization, or intensity.
Applications in Liquid Crystal Display Technologies
The material properties of this compound, such as its positive dielectric anisotropy and birefringence, are characteristic of the materials used in various liquid crystal display (LCD) modes. The specific values of these and other parameters like viscosity and elastic constants determine its suitability for particular display configurations.
Twisted Nematic (TN) and Super Twisted Nematic (STN) Modes
In a Twisted Nematic (TN) device, the liquid crystal molecules are arranged in a 90-degree helical structure between two polarizers. meadowlark.com When no voltage is applied, the twisted structure guides polarized light, allowing it to pass through the second polarizer. A material like this compound, with its positive dielectric anisotropy, is ideal for this application. When a sufficient voltage is applied, the molecules align with the electric field, perpendicular to the glass substrates. meadowlark.com This unwinds the helical structure, disrupting the light-guiding effect and blocking the light, creating a dark state. The performance in such a device relies on achieving a high contrast ratio and a sufficiently low threshold voltage.
Super Twisted Nematic (STN) displays are an enhancement of the TN mode, featuring a higher twist angle (typically 180 to 270 degrees). This results in a much sharper voltage-transmittance response curve, which allows for a higher degree of multiplexing (driving more pixels with fewer connections). Materials for STN displays require not only appropriate dielectric and optical anisotropy but also carefully optimized elastic constants to maintain the highly twisted structure and prevent defects.
In-Plane Switching (IPS) and Vertical Alignment (VA) Modes
In-Plane Switching (IPS) and Vertical Alignment (VA) are advanced LCD modes that offer superior viewing angles and contrast ratios compared to TN technology.
In-Plane Switching (IPS): In an IPS display, the electrodes are arranged on the same substrate, creating an electric field parallel to the substrate. This field switches the liquid crystal molecules within the plane of the cell. While IPS displays often utilize liquid crystals with negative dielectric anisotropy, materials with positive Δε can also be used in specific electrode configurations. The key material requirements are moderate birefringence and low viscosity for fast switching.
Vertical Alignment (VA): VA displays use liquid crystal materials that align perpendicularly (homeotropically) to the substrates in the absence of an electric field. This is typically achieved with materials possessing negative dielectric anisotropy. However, compounds like this compound could potentially be used in specialized VA modes, such as Polymer Stabilized VA (PS-VA), where a polymer network helps to define the initial alignment and switching characteristics.
Material for Liquid Crystal Lenses and Optical Shutters
The ability to electrically modulate the refractive index makes liquid crystals like this compound suitable for adaptive optical components.
Liquid Crystal Lenses: In a liquid crystal lens, a spatially non-uniform electric field is applied across the liquid crystal layer. mdpi.com This creates a gradient in the molecular orientation and, consequently, a gradient in the refractive index, which mimics the shape of a conventional lens. mdpi.com The focal length of this lens can be tuned by simply changing the applied voltage. mdpi.comresearchgate.net Materials with high birefringence are desirable for these applications as they allow for a larger range of focal length tuning. researchgate.netresearchgate.net
Optical Shutters: Liquid crystal optical shutters are vibration-free devices that control the transmission of light. thorlabs.comlaser2000.co.uk A common configuration places the liquid crystal cell between two crossed polarizers. meadowlark.com In the "open" state (no voltage), the liquid crystal rotates the polarization of incident light, allowing it to pass through the second polarizer. meadowlark.com When a voltage is applied, the molecules reorient, eliminating the polarization rotation and blocking the light, creating a "closed" state. meadowlark.comthorlabs.com The switching speed and contrast ratio are critical performance metrics, with typical switching speeds in the millisecond range. thorlabs.com
Sensor Applications Based on Orientation Changes
The sensitive response of nematic liquid crystals to external stimuli allows them to be used as sensing elements. The orientation of the liquid crystal molecules at an interface is highly sensitive to the surface chemistry. When target analytes, such as organic vapors or biomolecules, adsorb onto a specially prepared surface, they can disrupt the anchoring of the liquid crystal molecules. rsc.org
This disruption triggers a change in the bulk orientation of the liquid crystal director, which can be easily visualized as a change in the optical texture when viewed between crossed polarizers. For example, a homeotropically aligned cell might appear dark, but upon exposure to a specific vapor, the alignment might change to a planar or tilted state, appearing bright. This optical transduction mechanism provides a simple, label-free method for detecting a wide range of chemical and biological species. rsc.org The specific interactions between the analyte and the liquid crystal mesogens, like this compound, can influence the sensitivity and selectivity of the sensor.
Photonic Applications of this compound Systems
The tunable anisotropic properties of liquid crystals are exploited in a variety of photonic devices beyond displays and shutters. mdpi.comresearchgate.net These materials can be used to create reconfigurable photonic structures where the propagation of light can be actively controlled. researchgate.netpnas.org
Applications include:
Tunable Filters: By incorporating liquid crystals into filter structures like Fabry-Pérot cavities or birefringent stacks, the transmitted wavelength can be selected by an applied voltage. nih.govnih.gov
Beam Steering: Devices that can change the direction of a light beam without mechanical parts can be fabricated using liquid crystals to create a tunable phase gradient across the beam.
Photonic Crystals: Liquid crystals can be infiltrated into periodic structures to create tunable photonic crystals, where the photonic bandgap can be shifted by applying an electric field. This allows for the dynamic control of light propagation. researchgate.net
The utility of this compound in these systems is again derived from its birefringence and dielectric anisotropy, which allow for significant, electrically induced changes in the optical properties of the device. researchgate.netresearchgate.net
Table of Properties
Below are typical physical properties for a cyanophenyl benzoate (B1203000) liquid crystal. Specific values for this compound may vary based on synthesis and purity. For comparison, data for a similar compound, 4-Cyanophenyl 4-heptylbenzoate, is included.
| Property | Symbol | Value Range (Typical for Class) | 4-Cyanophenyl 4-heptylbenzoate |
| Melting Point | T_m | 40-80 °C | 44 °C synthon-chemicals.com |
| Nematic-Isotropic Transition | T_NI | 50-100 °C | 56.6 °C synthon-chemicals.com |
| Birefringence | Δn | 0.10 - 0.25 | Data not available |
| Dielectric Anisotropy | Δε | +5 to +20 | Data not available |
Advanced Characterization Techniques for Functional Properties
Electro-Optical Response Time Measurement Techniques
The electro-optical response time is a critical parameter for liquid crystal applications, quantifying the speed at which the material switches between different optical states under the influence of an electric field. Several techniques are employed to measure these switching times, typically the turn-on (rise) time and turn-off (decay) time.
Another technique is the transient current method . When a voltage is applied to a liquid crystal cell, the reorientation of the polar molecules gives rise to a transient displacement current. This current peak is directly related to the director's rotational motion. By analyzing the shape and timing of this current peak, the switching dynamics can be determined.
Dielectric Anisotropy and Elastic Constant Determination
The dielectric anisotropy (Δε) and the Frank elastic constants (K_ii_) are fundamental parameters that govern the electro-optic behavior of nematic liquid crystals.
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_||) and perpendicular (ε_⊥) to the liquid crystal director. It is a measure of the material's ability to align with an applied electric field. A positive dielectric anisotropy, as is expected for [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate due to its strong polar cyano group, indicates that the director will align parallel to an applied field. The dielectric anisotropy is typically measured by capacitance measurements on a liquid crystal cell. The cell is filled with the liquid crystal, and its capacitance is measured with the director aligned parallel and perpendicular to the probing electric field.
The elastic constants describe the restoring torques that oppose a distortion of the director from its uniform alignment. There are three principal elastic constants:
Splay (K_11) : Associated with a bending of the director where the molecules splay apart.
Twist (K_22) : Associated with a helical twist of the director.
Bend (K_33) : Associated with a bending of the director where the molecules remain parallel to each other.
These constants can be determined by observing the Fréedericksz transition . This is a field-induced reorientation of the director in a liquid crystal cell. By measuring the threshold voltage or magnetic field required to induce a distortion against the elastic forces, the elastic constants can be calculated. For instance, the splay elastic constant can be determined from the threshold voltage for a planar-aligned cell, while the bend elastic constant can be found from a homeotropically-aligned cell. The twist elastic constant is often more challenging to measure directly and can be determined from the threshold of a twisted nematic cell or through light scattering techniques.
While specific values for this compound are not documented, the homologous series of 4-cyanophenyl 4-alkylbenzoates has been studied. Generally, for such materials, the dielectric anisotropy is positive and decreases with increasing temperature. The elastic constants are typically on the order of piconewtons (pN) and also show a temperature dependence.
Birefringence and Order Parameter Measurements
Birefringence (Δn) is the difference between the refractive indices for light polarized parallel (n_e, the extraordinary refractive index) and perpendicular (n_o, the ordinary refractive index) to the liquid crystal director. It is a measure of the optical anisotropy of the material and is a crucial parameter for many optical applications. Birefringence can be measured using various techniques, including the Abbé refractometer for bulk samples or by analyzing the interference patterns produced by a liquid crystal cell of known thickness when viewed between crossed polarizers (the optical transmission method ).
The orientational order parameter (S) is a fundamental quantity that describes the degree of long-range orientational order in the liquid crystal phase. It ranges from S=1 for a perfectly ordered crystalline state to S=0 for an isotropic liquid. In the nematic phase, the order parameter is directly related to the anisotropy of various physical properties, including the birefringence.
The relationship between birefringence and the order parameter can be expressed by the Haller approximation:
Δn(T) = Δn₀ (1 - T/T_NI)^β
where Δn₀ is the extrapolated birefringence at absolute zero, T_NI is the nematic-isotropic transition temperature, and β is a material-dependent exponent. By measuring the birefringence as a function of temperature, the temperature dependence of the order parameter can be determined.
For the homologous series of 4-cyanophenyl 4-alkylbenzoates, the orientational order parameter has been determined using methods such as ¹³C-NMR, X-ray diffraction, and optical birefringence. These studies show a characteristic decrease in the order parameter with increasing temperature, with a sharp drop to zero at the nematic-isotropic transition.
| Property | Description |
| Birefringence (Δn) | The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. |
| Order Parameter (S) | A measure of the degree of long-range orientational order in the liquid crystal. |
| Haller Approximation | An empirical formula that relates birefringence to the order parameter and temperature. |
Light Scattering Studies for Fluctuation Analysis
Dynamic Light Scattering (DLS) is a powerful non-invasive technique used to study the collective thermal fluctuations of the liquid crystal director. In the nematic phase, these fluctuations correspond to the splay, twist, and bend deformation modes. By analyzing the temporal correlations of the scattered light intensity, the viscoelastic properties of the liquid crystal can be determined.
In a typical DLS experiment, a laser beam is passed through the liquid crystal sample, and the scattered light is detected at a specific angle. The fluctuations in the director cause fluctuations in the local refractive index, which in turn scatter the light. The correlation function of the scattered intensity provides information about the relaxation times of these fluctuations.
By carefully selecting the scattering geometry and the polarization of the incident and scattered light, it is possible to isolate the contributions from the different director modes. From the relaxation rates of these modes, ratios of the elastic constants to the viscosity coefficients (K_ii_/η) can be obtained. If the viscosities are known from other measurements, the absolute values of the elastic constants can be determined.
Light scattering studies on nematic liquid crystals similar to this compound have been instrumental in understanding the dynamics of director fluctuations and in accurately determining the viscoelastic ratios that are critical for modeling and optimizing the performance of liquid crystal devices.
Conclusion and Future Outlook in 4 4 Cyanophenyl Phenyl 4 Decylbenzoate Research
Summary of Key Academic Contributions
Research on [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate and its homologs has made significant contributions to the fundamental understanding of liquid crystal behavior. The primary academic contributions are centered on the synthesis, characterization of mesophases, and the study of their behavior in mixtures.
Phase Characterization: A key contribution has been the detailed characterization of the thermotropic phase behavior of the p-cyanophenyl p-(n-alkyl)benzoate series. dntb.gov.ua Research on closely related analogs, such as 4-Cyanophenyl 4-n-decanyloxybenzoate, has identified a phase sequence of crystal to smectic A, then to a nematic phase, before becoming an isotropic liquid upon heating. researchgate.net This predictable and well-defined phase behavior makes these compounds excellent models for studying the thermodynamics of phase transitions.
Mixture Formulation and Induced Phases: A substantial body of work has focused on using cyanophenyl benzoates as components in liquid crystal mixtures. Research has shown that mixing these compounds with other nematogens can lead to the formation of induced smectic phases, which are not present in the individual components. researchgate.net For example, the heptyl homolog, 4-cyanophenyl 4-n-heptyl benzoate (B1203000) (CPHB), is known to induce a smectic phase when mixed with certain phenyl benzoate compounds. researchgate.net This ability is crucial for formulating mixtures with specific, tailored properties for display applications. Combining cyanophenyl benzoates with cyanobiphenyls is a known strategy to create mixtures with low anchoring energy, a vital parameter for certain types of bistable displays. google.com
Structure-Property Relationships: Systematic studies of homologous series, where the length of the alkyl chain (like the decyl group) is varied, have provided deep insights into structure-property relationships. These studies have elucidated how chain length affects transition temperatures, the stability of smectic versus nematic phases, and other physical properties like optical anisotropy. dntb.gov.ua
Below is a data table summarizing the phase transitions of related cyanophenyl benzoate compounds, illustrating the typical mesophase behavior of this family.
| Compound Name | Alkyl/Alkoxy Chain | Phase Transitions (°C) | Mesophases Observed | Reference |
| 4-Cyanophenyl 4-n-decanyloxybenzoate | C10H21O- | Cr → SmA → N → Iso | Smectic A, Nematic | researchgate.net |
| 4-Cyanophenyl 4-n-heptyl benzoate | C7H15- | Cr → N → Iso (Induces SmA in mixtures) | Nematic | researchgate.net |
| 4-Cyanophenyl 4-n-pentyl benzoate | C5H11- | Cr → N → Iso | Nematic | google.com |
This table is illustrative of the compound family. Transition temperatures for the specific title compound may vary.
Unexplored Research Avenues and Challenges
Despite decades of research, several avenues concerning this compound remain unexplored, presenting both opportunities and challenges.
Advanced Physical Characterization: While the basic phase transitions are known, a comprehensive characterization of the compound's physical properties is likely incomplete. This includes detailed measurements of its viscoelastic coefficients (splay, twist, and bend elastic constants), rotational viscosity, and dielectric anisotropy across its mesophase ranges. These parameters are critical for modeling and predicting device performance.
Computational Modeling: Modern computational chemistry offers powerful tools to understand intermolecular interactions at a molecular level. researchgate.net A significant unexplored avenue is the use of ab initio methods and molecular dynamics simulations to model the stacking, in-plane, and terminal interactions of this compound. Such studies could explain its specific phase behavior and guide the design of new molecules with enhanced properties.
High-Frequency Dielectric Spectroscopy: The dielectric properties of liquid crystals are fundamental to their operation in displays. While low-frequency properties are often studied, high-frequency dielectric spectroscopy (in the MHz to GHz range) could reveal important molecular relaxation modes that influence switching speeds and signal integrity in advanced applications.
Purity and Synthesis Scalability: A persistent challenge in liquid crystal research is the synthesis of materials with extremely high purity. Trace impurities can significantly alter transition temperatures and electro-optical performance. Developing scalable, high-purity synthetic routes for this and related compounds remains a practical challenge that can hinder its use in commercial applications.
Potential for Next-Generation Liquid Crystal Materials and Devices
The unique properties of this compound suggest its potential as a component in materials for next-generation devices beyond conventional displays.
Fast-Switching and Advanced Displays: The development of materials for 3D, augmented reality, and virtual reality displays requires liquid crystals with extremely fast response times. scitechdaily.com While not a fast-switcher on its own, the compound could serve as a host material in polymer-stabilized or polymer-network liquid crystal systems. youtube.com These composites can decouple switching speed from cell thickness, enabling thick cells with sub-millisecond response times. youtube.com
Non-Display Photonic Applications: The field of photonics is a major growth area for liquid crystals. The compound's well-defined refractive indices could be exploited in tunable photonic devices such as mirrorless lasers, biosensors, and components for fast/slow light generation. scitechdaily.com Its smectic A phase could be utilized in bistable, light-scattering smart windows that require zero power to maintain their state.
Infrared (IR) Region Materials: There is a growing demand for liquid crystals that are transparent and effective in the infrared spectrum for applications in telecommunications and military sensing. nih.gov The molecular structure of cyanophenyl benzoates could be systematically modified—for instance, through fluorination—to reduce absorption in the IR bands, making them suitable for use in IR-based spatial light modulators, filters, and beam steering devices. nih.gov
Interdisciplinary Research Opportunities
The future of this compound research lies at the intersection of chemistry, physics, and materials engineering.
Nanomaterial Composites: An exciting interdisciplinary frontier is the creation of liquid crystal nanocomposites. Doping the nematic or smectic phases of this compound with nanoparticles (e.g., gold nanoparticles, quantum dots, or carbon nanotubes) could lead to novel materials with enhanced properties. researchgate.netnih.gov Such composites could exhibit improved contrast ratios, lower switching voltages, and unique optical or plasmonic functionalities. researchgate.net
Liquid Crystalline Thermosets and Elastomers: In polymer science, there is significant interest in creating anisotropic polymer networks. nasa.gov this compound could be functionalized with reactive end-groups, turning it into a reactive mesogen. This would allow it to be polymerized in its liquid crystal state to form highly ordered liquid crystalline thermosets (LCTs) or elastomers (LCEs), materials with applications in actuators, soft robotics, and shape-memory polymers.
Biosensing: The sensitivity of liquid crystal phases to surface interactions can be harnessed for biosensing applications. nih.gov Surfaces coated with this compound could be designed to change their optical appearance in response to the binding of specific biomolecules (e.g., proteins or DNA), enabling label-free detection platforms. This bridges the gap between materials chemistry and biomedical diagnostics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves esterification between 4-(4-cyanophenyl)phenol and 4-decylbenzoyl chloride, catalyzed by bases like DMAP or HOBt. Purification is critical due to potential side products; techniques include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (aromatic proton integration at δ 7.5-8.2 ppm for cyanophenyl groups) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and a P95 respirator to avoid inhalation of dust. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or acidic/basic conditions. Stability under ambient conditions is unknown, so periodic FT-IR analysis (monitoring ester carbonyl peak at ~1720 cm⁻¹) is advised .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm ester linkage (δ ~4.3 ppm for methylene protons adjacent to the ester group) and aromatic substitution patterns.
- Mass Spectrometry (ESI-TOF) : Verify molecular ion peak (expected m/z ~459.6 for C30H33NO2).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 78.40%, H: 7.24%, N: 3.05%).
- HPLC-PDA : Monitor purity (>98%) using a reverse-phase column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to investigate the effect of alkyl chain length on the mesomorphic properties of 4-cyanophenyl benzoate derivatives?
- Methodological Answer : Prepare homologs (e.g., hexyl, octyl, decyl) via analogous synthetic routes. Characterize liquid crystalline behavior using:
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (e.g., crystal-to-smectic transitions).
- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., focal conic for smectic phases).
- X-ray Diffraction (XRD) : Analyze layer spacing and molecular packing. Correlate alkyl chain length with thermal stability and mesophase range .
Q. What methodologies are recommended for resolving contradictions in reported physicochemical data (e.g., log Pow, solubility) for this compound?
- Methodological Answer :
- Experimental Determination : Use shake-flask method (octanol/water partitioning) with HPLC quantification to measure log Pow. For solubility, employ saturation shake-flask techniques in buffered solutions (pH 1–13) analyzed via UV-Vis spectroscopy.
- Computational Prediction : Apply QSAR models (e.g., ACD/Labs or EPI Suite) or molecular dynamics simulations to predict log Pow and solubility. Validate discrepancies by repeating experiments under standardized conditions .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the intermolecular interactions and thermal behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to calculate dipole moments and electrostatic potential surfaces, identifying π-π stacking propensity between cyanophenyl groups.
- Molecular Dynamics (MD) : Simulate bulk material at varying temperatures (GROMACS/AMBER) to study alkyl chain alignment and phase transitions. Compare with experimental DSC data to validate predictive accuracy .
Q. What experimental approaches are suitable for identifying degradation products and assessing hydrolytic stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h). Analyze products via LC-MS (Q-TOF) to detect 4-(4-cyanophenyl)phenol and 4-decylbenzoic acid.
- Oxidative Stress : Expose to 3% H2O2, monitor ester cleavage via TLC (silica gel, Rf comparison).
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
